2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine
Overview
Description
2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine is a chemical compound with the molecular formula C11H12ClN3O2 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dichloro-6,7-dimethoxyquinazoline.
Amination Reaction: The 2,4-dichloro-6,7-dimethoxyquinazoline undergoes an amination reaction with methylamine under controlled conditions to replace one of the chlorine atoms with a methylamino group.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides.
Reduction Reactions: Reduction can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 2-azido-6,7-dimethoxy-4-methylaminoquinazoline.
Oxidation: Formation of 2-chloro-6,7-dimethoxy-4-methylaminoquinazoline N-oxide.
Reduction: Formation of 2-chloro-6,7-dimethoxy-4-methylamino-1,2,3,4-tetrahydroquinazoline.
Scientific Research Applications
2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including antihypertensive agents and alpha-adrenergic blockers.
Biological Studies: The compound is studied for its potential effects on cellular signaling pathways and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets alpha-adrenergic receptors, leading to vasodilation and reduced blood pressure.
Pathways Involved: It inhibits the binding of norepinephrine to alpha-adrenergic receptors, thereby blocking the sympathetic nervous system’s vasoconstrictive effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6,7-dimethoxyquinazoline: Lacks the methylamino group, making it less effective in certain pharmacological applications.
2-Chloro-4-amino-6,7-dimethoxyquinazoline: Contains an amino group instead of a methylamino group, leading to different biological activities.
2,4-Dichloro-6,7-dimethoxyquinazoline: Contains an additional chlorine atom, which can be further modified for various applications.
Uniqueness
2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the methylamino group enhances its ability to interact with alpha-adrenergic receptors, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-13-10-6-4-8(16-2)9(17-3)5-7(6)14-11(12)15-10/h4-5H,1-3H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWYGTJYNUOMDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=CC(=C(C=C21)OC)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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